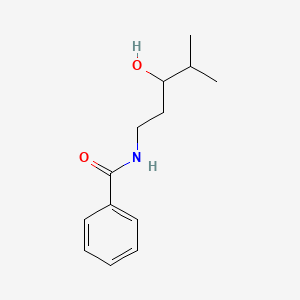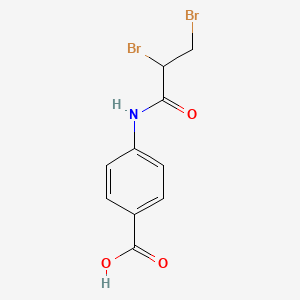
4-(2,3-Dibromopropanamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dibromopropanamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,3-dibromopropanamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropanamido)benzoic acid typically involves the reaction of benzoic acid with 2,3-dibromopropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the benzoic acid and the 2,3-dibromopropanoyl chloride. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(2,3-Dibromopropanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo group to other functional groups such as hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles such as hydroxyl, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
科学的研究の応用
4-(2,3-Dibromopropanamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2,3-Dibromopropanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dibromo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dichloropropanamido)benzoic acid
- 4-(2,3-Diiodopropanamido)benzoic acid
- 4-(2,3-Difluoropropanamido)benzoic acid
Uniqueness
4-(2,3-Dibromopropanamido)benzoic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atoms can participate in specific interactions with biological targets, making this compound valuable for developing new therapeutic agents.
特性
CAS番号 |
114729-00-9 |
|---|---|
分子式 |
C10H9Br2NO3 |
分子量 |
350.99 g/mol |
IUPAC名 |
4-(2,3-dibromopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9Br2NO3/c11-5-8(12)9(14)13-7-3-1-6(2-4-7)10(15)16/h1-4,8H,5H2,(H,13,14)(H,15,16) |
InChIキー |
BBGSZDYVSIMBRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



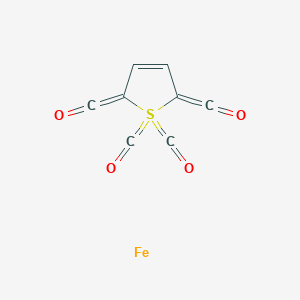
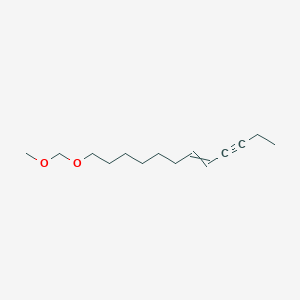
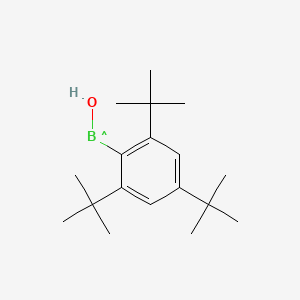
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)

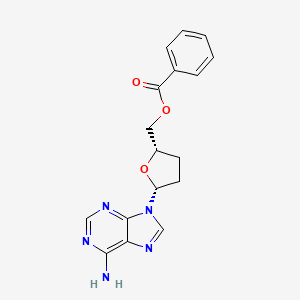
![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)

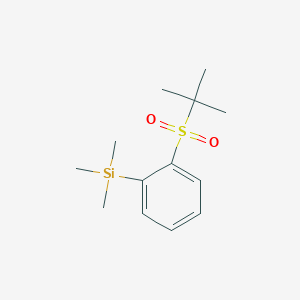
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

![1,7,7-Trimethyl-2-(triphenylmethoxy)bicyclo[2.2.1]heptane](/img/structure/B14298339.png)
